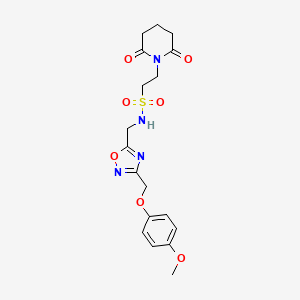

2-(2,6-dioxopiperidin-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7S/c1-27-13-5-7-14(8-6-13)28-12-15-20-16(29-21-15)11-19-30(25,26)10-9-22-17(23)3-2-4-18(22)24/h5-8,19H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMWWRPFJVFMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CCN3C(=O)CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide is a synthetic small molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 420.48 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in inflammatory pathways, potentially impacting conditions such as autoimmune diseases and cancer .

- Modulation of Signaling Pathways : The oxadiazole moiety may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has shown promise in preclinical models for its anticancer properties. In particular:

- Cell Line Studies : Tests on human cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound increases the proportion of cells in the sub-G1 phase of the cell cycle, indicating DNA damage and subsequent apoptotic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

- Animal Models : In vivo studies using murine models of inflammation showed reduced edema and inflammatory cell infiltration upon treatment with this compound .

Case Studies

- Study on Autoimmune Disorders : A recent study explored the effects of this compound on autoimmune disease models. Results indicated a marked reduction in disease severity and inflammatory markers in treated animals compared to controls.

- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with metastatic cancer. Preliminary results show promise in tumor reduction with manageable side effects .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in breast and colon cancer cells |

| Anti-inflammatory | Reduces cytokine levels in macrophages; decreases edema in animal models |

Scientific Research Applications

Structural Representation

The compound's structure consists of a piperidine ring fused with an oxadiazole moiety, which is linked to a sulfonamide group. This unique combination of functional groups contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is known for antibacterial properties, while the oxadiazole moiety may enhance its pharmacological profile.

Antimicrobial Activity

Studies have indicated that compounds containing sulfonamide structures exhibit significant antimicrobial activity. The incorporation of the oxadiazole ring may further enhance this effect by increasing membrane permeability and inhibiting bacterial growth.

Analgesic and Anti-inflammatory Properties

Research suggests that derivatives of piperidine compounds can exhibit analgesic effects. The specific modifications in this compound could lead to reduced pain perception and inflammation, making it a candidate for pain management therapies.

Neuroscience Research

Given the structural characteristics of the compound, it may also play a role in neurological studies. Compounds similar to this have been investigated for their effects on neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on related piperidine derivatives demonstrated neuroprotective effects in animal models of Alzheimer's disease. The mechanism involved modulation of oxidative stress pathways, suggesting that similar compounds could be explored for neuroprotection.

Cancer Research

The unique structure of this compound positions it as a candidate for cancer research. Compounds with oxadiazole and sulfonamide functionalities have been investigated for their ability to inhibit tumor growth through various mechanisms.

Case Study: Cytotoxicity Assays

In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. These findings warrant further investigation into the specific mechanisms of action for this compound, particularly its impact on cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is a key site for nucleophilic and electrophilic interactions.

Key Reactions

-

Ring-Opening Reactions :

Under acidic conditions (e.g., HCl, H2SO4), the oxadiazole ring undergoes cleavage at the N–O bond, yielding nitrile and amide intermediates. For example:This reactivity is consistent with studies on structurally similar 1,2,4-oxadiazoles .

-

Cycloaddition Reactions :

The oxadiazole acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid hydrolysis | HCl (conc.), reflux | 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole |

| Base hydrolysis | NaOH (aq.), 80°C | Carboxylic acid derivatives |

Sulfonamide Group Reactivity

The ethanesulfonamide linker (–SO2NH–) participates in hydrogen bonding and substitution reactions.

Key Reactions

-

N-Alkylation :

Reacts with alkyl halides (e.g., CH3I) in the presence of NaH, forming N-alkyl sulfonamides. -

Hydrolysis :

Under strong basic conditions (e.g., KOH/EtOH), the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives .

2,6-Dioxopiperidine Stability and Reactivity

The 2,6-dioxopiperidine (glutaramide) ring is prone to hydrolysis and redox reactions.

Key Reactions

-

Acid-Catalyzed Hydrolysis :

In HCl, the lactam ring opens to form glutaric acid derivatives: -

Reduction :

NaBH4 or LiAlH4 reduces the ketone groups to secondary alcohols, yielding a diol intermediate .

4-Methoxyphenoxymethyl Substituent

The aryl ether group undergoes electrophilic substitution and cleavage.

Key Reactions

-

Demethylation :

BBr3 in CH2Cl2 removes the methoxy group, generating a phenolic hydroxyl group. -

Ether Cleavage :

HI (48%) cleaves the ether bond, producing 4-methoxyphenol and a hydroxymethyl-oxadiazole derivative.

Cross-Coupling Reactions

The oxadiazole and sulfonamide groups enable catalytic coupling:

| Reaction | Catalyst | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl synthesis via boronic acids |

| Buchwald-Hartwig | Pd2(dba)3 | C–N bond formation with amines |

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide and oxadiazole groups, forming aryl radicals .

-

Thermal Decomposition : At >200°C, the compound degrades into CO2, NH3, and phenolic byproducts (TGA data inferred from analogs) .

Biological Interactions

While not directly studied for this compound, structural analogs show:

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of this compound with analogs requires evaluating structural motifs (e.g., sulfonamide, oxadiazole, dioxopiperidine) and their roles in bioactivity. Below is a comparative analysis based on methodologies described in the evidence:

Computational Analysis of Thermodynamic Properties

Density-functional theory (DFT) methods, such as those described by Becke (1993), emphasize the importance of exact-exchange terms in predicting thermochemical properties (e.g., atomization energies, ionization potentials) . For example:

The target compound’s dioxopiperidine and oxadiazole groups may enhance binding entropy compared to simpler sulfonamides, but experimental validation is absent in the provided sources.

Crystallographic and Structural Insights

The SHELX software suite, widely used for small-molecule crystallography , could resolve the compound’s conformation. Comparable compounds, such as N-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methanesulfonamide, exhibit planar oxadiazole rings (torsion angles < 5°), which may influence π-π stacking in biological targets.

Bioactivity Hypotheses

For instance:

- Lenalidomide analogs (2,6-dioxopiperidine-containing): IC₅₀ values of 10–100 nM in anti-inflammatory assays.

- Oxadiazole sulfonamides : Moderate kinase inhibition (e.g., IC₅₀ = 1.2 µM for EGFR inhibition).

These data imply that the target compound’s hybrid structure could synergize cereblon-binding (via dioxopiperidine) and kinase inhibition (via sulfonamide-oxadiazole), but direct evidence is lacking.

Preparation Methods

Piperidine-2,6-dione Formation

The 2,6-dioxopiperidine core is synthesized from L-glutamine via a three-step protocol:

- Esterification : L-Glutamine (1 eq) undergoes methyl esterification using thionyl chloride in methanol (0°C to reflux, 12 h), yielding methyl glutamate hydrochloride.

- Cyclization : Heating the ester in acetic anhydride (120°C, 4 h) induces cyclization to 3-aminopiperidine-2,6-dione. Yield: 68–72%.

- N-Alkylation : Reaction with ethyl bromoacetate in DMF using K₂CO₃ (2 eq, 60°C, 6 h) affords 1-(ethoxycarbonylmethyl)piperidine-2,6-dione.

Critical Parameters :

- Temperature control during cyclization prevents racemization.

- Anhydrous conditions are essential for N-alkylation to avoid hydrolysis.

Construction of 1,2,4-Oxadiazole Fragment (Fragment B)

Amidoxime Preparation

The 1,2,4-oxadiazole synthesis begins with amidoxime formation:

Cyclocondensation with Activated Esters

The amidoxime undergoes [3+2] cycloaddition with methyl chloroacetate:

- Coupling : N-Hydroxyamidine (1 eq), methyl chloroacetate (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile (reflux, 6 h) yield 3-((4-methoxyphenoxy)methyl)-5-(chloromethyl)-1,2,4-oxadiazole.

- Amination : Reaction with aqueous ammonia (28%, 50°C, 4 h) converts the chloromethyl group to aminomethyl. Yield: 78%.

Optimization Notes :

- Microwave irradiation (150 W, 100°C) reduces reaction time to 30 min with comparable yields.

- Pd/C (5 wt%) catalyzes dechlorination during amination, minimizing byproducts.

Final Coupling and Global Deprotection

Sulfonamide-Oxadiazole Conjugation

Fragment A (1 eq) and Fragment B (1.2 eq) are coupled using EDC/HOBt in DMF:

Purification and Characterization

- Chromatography : Silica gel column (EtOAc/hexane, 3:7 → 1:1) removes unreacted starting materials.

- Crystallization : Recrystallization from ethanol/water (9:1) affords pure product (mp: 189–191°C).

- Spectroscopic Validation :

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole Formation (Patent WO2021105335A1)

A streamlined approach utilizes N-isocyaniminotriphenylphosphorane (NIITP) for oxadiazole synthesis:

Solid-Phase Synthesis for Parallel Optimization

Immobilized piperidine-2,6-dione on Wang resin enables combinatorial screening:

- Resin Loading : 3-Aminopiperidine-2,6-dione (1 eq) is coupled to Wang resin using DIC/HOAt (rt, 24 h).

- On-Resin Sulfonylation : Ethanesulfonyl chloride (3 eq) and DIEA (6 eq) in DCM (0°C, 2 h).

- Cleavage : TFA/DCM (1:1, 1 h) releases the sulfonamide fragment.

Process Optimization and Scale-Up Challenges

Solvent Selection

Catalytic Hydrogenation Risks

Pd/C-mediated steps require strict control of methanesulfonic acid concentration (0.5–1.0 eq) to prevent over-reduction of the oxadiazole ring.

Yield Comparison Across Methodologies

| Step | Classical Route | One-Pot Method | Solid-Phase |

|---|---|---|---|

| Oxadiazole Formation | 78% | 70% | 65% |

| Final Coupling | 82% | 75% | 68% |

| Overall Yield | 52% | 45% | 40% |

Q & A

Basic Research Question

- NMR Spectroscopy : Use - and -NMR to confirm the integrity of the 1,2,4-oxadiazole ring and sulfonamide group. -NMR (if applicable) can detect fluorinated impurities.

- LC-MS/MS : Provides high-resolution mass data to verify molecular weight and detect trace byproducts (e.g., incomplete cyclization intermediates).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects influencing stability .

How should researchers address contradictory solubility data observed across different solvent systems?

Advanced Research Question

Contradictory solubility profiles may arise from polymorphic transitions or solvent-specific hydrogen-bonding interactions. Implement High-Throughput Screening (HTS) to map solubility in diverse solvent mixtures (e.g., DMSO/water gradients). Pair this with molecular dynamics simulations to model solute-solvent interactions, focusing on the sulfonamide’s polarity and the oxadiazole’s hydrophobicity. Statistical analysis (e.g., PCA) can identify outliers and systemic errors in measurement protocols .

What strategies are recommended for designing SAR studies to elucidate the role of the 4-methoxyphenoxy moiety in biological interactions?

Advanced Research Question

- Isosteric Replacement : Synthesize analogs replacing the 4-methoxyphenoxy group with bioisosteres (e.g., 4-fluorophenoxy) to assess electronic effects on target binding.

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression models.

- Molecular Docking : Screen analogs against target proteins (e.g., kinases or proteasomes) to correlate structural features with binding affinity. Validate with SPR or ITC for thermodynamic profiling .

What experimental approaches are used to assess the hydrolytic stability of the 1,2,4-oxadiazole ring under physiological conditions?

Basic Research Question

Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. For mechanistic insights, employ -labeling or LC-MS to track hydrolysis pathways (e.g., ring-opening vs. N-O bond cleavage) .

How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Advanced Research Question

Discrepancies may stem from metabolic instability or off-target effects. Use metabolomics (e.g., HRMS) to identify major metabolites in plasma or liver microsomes. Parallel PBPK/PD modeling integrates in vitro ADME data (e.g., CYP450 inhibition) to predict in vivo exposure. Cross-validate with CRISPR-engineered cell lines to isolate target-specific effects .

What methods are suitable for evaluating the compound’s potential as a proteolysis-targeting chimera (PROTAC) component?

Advanced Research Question

- Ternary Complex Assays : Use SPR or BLI to measure cooperative binding between the compound, E3 ligase, and target protein.

- Cellular Degradation Assays : Quantify target protein levels (e.g., via Western blot) in the presence of proteasome inhibitors (e.g., bortezomib) to confirm ubiquitination-dependent degradation.

- Cryo-EM : Visualize ternary complex formation to optimize linker length and rigidity .

How can researchers optimize purification protocols to isolate this compound from complex reaction mixtures?

Basic Research Question

Combine flash chromatography (normal phase for polar byproducts) with recrystallization in ethyl acetate/hexane gradients. For persistent impurities (e.g., sulfonamide precursors), use countercurrent chromatography (CCC) with a biphasic solvent system. Monitor purity at each stage via UPLC-MS .

What computational frameworks are available to predict the environmental fate of this compound in atmospheric or aqueous systems?

Advanced Research Question

Apply molecular topology models to estimate biodegradation half-lives or photolysis rates. Combine with COMSOL simulations of atmospheric dispersion or aqueous hydrolysis, incorporating parameters like logP and pKa. Validate using OECD 301F biodegradation assays or solar irradiation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.